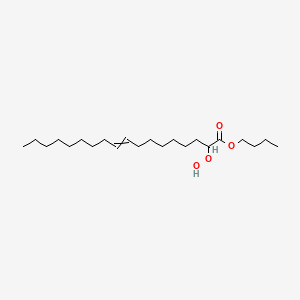

Butyl 2-hydroperoxyoctadec-9-enoate

Description

Properties

CAS No. |

60208-62-0 |

|---|---|

Molecular Formula |

C22H42O4 |

Molecular Weight |

370.6 g/mol |

IUPAC Name |

butyl 2-hydroperoxyoctadec-9-enoate |

InChI |

InChI=1S/C22H42O4/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21(26-24)22(23)25-20-6-4-2/h12-13,21,24H,3-11,14-20H2,1-2H3 |

InChI Key |

YPTUHZSNBCNUOG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCC(C(=O)OCCCC)OO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-hydroperoxyoctadec-9-enoate typically involves the esterification of butanol with 2-hydroperoxyoctadec-9-enoic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of Butyl 2-hydroperoxyoctadec-9-enoate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-hydroperoxyoctadec-9-enoate can undergo various chemical reactions, including:

Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.

Reduction: The hydroperoxy group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of peroxides and other oxygenated derivatives.

Reduction: Formation of butyl 2-hydroxyoctadec-9-enoate.

Substitution: Formation of substituted esters with different alkyl or aryl groups.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions

Butyl 2-hydroperoxyoctadec-9-enoate serves as an important intermediate in organic synthesis. Its hydroperoxide functionality allows it to participate in various chemical transformations, including:

- Epoxidation : It can be used to convert alkenes into epoxides, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

- Free Radical Reactions : The compound can generate reactive oxygen species that facilitate free radical polymerization processes, useful in the production of polymers and resins.

Biological Applications

Influence on Biological Pathways

Research indicates that butyl 2-hydroperoxyoctadec-9-enoate can affect cellular signaling pathways related to oxidative stress and inflammation. Its ability to generate reactive oxygen species makes it a subject of interest in studies focusing on:

- Cellular Viability : Investigations have shown that this compound can modify proteins and lipids, impacting cellular function and viability.

- Therapeutic Potential : Due to its biological activities, it is being explored for potential therapeutic applications in conditions characterized by oxidative stress, such as cancer and neurodegenerative diseases.

Industrial Applications

Use in Formulations

Butyl 2-hydroperoxyoctadec-9-enoate finds applications in various industrial formulations:

- Cosmetics and Personal Care Products : Its properties as an emulsifier and stabilizer make it suitable for use in creams and lotions.

- Food Industry : The compound may be utilized as a preservative or antioxidant due to its ability to inhibit lipid peroxidation, thereby extending the shelf life of food products.

Case Study 1: Antioxidant Properties

A study conducted on the antioxidant properties of butyl 2-hydroperoxyoctadec-9-enoate demonstrated its efficacy in inhibiting lipid peroxidation in various biological systems. The findings indicated that this compound could significantly reduce oxidative damage in cellular models exposed to pro-oxidative agents.

Case Study 2: Application in Polymer Chemistry

Research has highlighted the role of butyl 2-hydroperoxyoctadec-9-enoate as a polymerization initiator. In experiments involving styrene and acrylonitrile, the compound effectively initiated the polymerization process, leading to high yields of copolymers with desirable mechanical properties.

Mechanism of Action

The mechanism of action of Butyl 2-hydroperoxyoctadec-9-enoate involves its interaction with cellular components and enzymes. The hydroperoxy group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The ester group can be hydrolyzed by esterases, releasing the active hydroperoxy acid, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Comparison of Butyl Acrylate with Similar Compounds

Butyl acrylate is an acrylic ester widely used in polymer synthesis. Below is a detailed comparison with analogous compounds, based on physicochemical properties, hazards, and regulatory profiles derived from the provided Safety Data Sheets (–9).

Physicochemical Properties

Key Observations :

- Butyl acrylate’s longer alkyl chain confers lower volatility compared to ethyl or methyl acrylates, impacting handling and storage requirements .

Hazard Profiles

Key Observations :

- Butyl acrylate exhibits moderate acute toxicity but poses significant sensitization and irritation risks, consistent with other acrylates .

- Its higher molecular weight may reduce acute aquatic toxicity compared to shorter-chain acrylates .

Stability and Reactivity

Key Observations :

- Butyl acrylate’s stabilization via oxygen distinguishes it from other acrylates stabilized by chemical inhibitors (e.g., hydroquinone) .

- Its self-accelerating polymerization temperature (SAPT >50°C) allows safer room-temperature storage compared to more reactive analogs .

Regulatory and Handling Considerations

Q & A

Q. What are the standard protocols for synthesizing Butyl 2-hydroperoxyoctadec-9-enoate in a laboratory setting?

Methodological Answer: Synthesis typically involves the controlled autoxidation of butyl oleate (butyl ester of oleic acid) under oxygen-rich conditions. A common approach includes:

- Catalyst Selection : Use radical initiators like azobisisobutyronitrile (AIBN) to accelerate peroxidation .

- Reaction Monitoring : Track hydroperoxide formation via HPLC with UV detection (λ = 234 nm for conjugated dienes) or iodometric titration .

- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) isolates the hydroperoxide ester. Confirm purity using TLC (Rf ~0.3 in 9:1 hexane:ethyl acetate).

Q. How can spectroscopic techniques characterize Butyl 2-hydroperoxyoctadec-9-enoate?

Methodological Answer :

- NMR : ¹H NMR shows hydroperoxide proton resonance at δ 8.1–8.3 ppm (broad singlet). ¹³C NMR confirms ester carbonyl (δ 170–175 ppm) and olefinic carbons .

- IR : O-O stretching (~880 cm⁻¹) and ester C=O (~1740 cm⁻¹) are diagnostic.

- Mass Spectrometry : ESI-MS in positive mode reveals [M+Na]⁺ ion at m/z 397.3 (calculated for C₂₂H₄₂O₄Na⁺).

Advanced Research Questions

Q. How can conflicting data on the thermal stability of Butyl 2-hydroperoxyoctadec-9-enoate be resolved?

Methodological Answer : Discrepancies in thermal degradation studies often arise from experimental variables:

- Controlled Atmosphere : Use DSC/TGA under nitrogen vs. oxygen to differentiate oxidative vs. non-oxidative decomposition pathways.

- Kinetic Modeling : Apply the Kissinger-Akahira-Sunose method to calculate activation energy (Ea) from non-isothermal data .

- Statistical Validation : Replicate experiments (n ≥ 5) to assess standard deviation; use ANOVA to compare datasets from conflicting studies .

Q. Hypothetical Stability Data :

| Atmosphere | Tₘₐₓ (°C) | Ea (kJ/mol) |

|---|---|---|

| N₂ | 145 | 92.3 ± 2.1 |

| O₂ | 132 | 78.6 ± 3.4 |

Q. What experimental designs optimize decomposition kinetics studies of Butyl 2-hydroperoxyoctadec-9-enoate in solvents?

Methodological Answer :

- Solvent Selection : Compare polar aprotic (e.g., acetonitrile) vs. nonpolar (e.g., hexane) solvents to evaluate solvation effects on hydroperoxide stability.

- Sampling Intervals : Use automated sampling coupled with GC-MS to capture transient intermediates (e.g., aldehydes, epoxides) during decomposition .

- Design of Experiments (DOE) : Apply a central composite design to optimize variables (temperature, solvent polarity, catalyst concentration) and identify synergistic effects .

Q. How can researchers address gaps in toxicological data for Butyl 2-hydroperoxyoctadec-9-enoate?

Methodological Answer :

- In Silico Prediction : Use QSAR models (e.g., OECD Toolbox) to estimate acute toxicity (LD50) based on structural analogs .

- In Vitro Assays : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays (mammalian cells) to assess genotoxicity .

- Peer-Review Synthesis : Systematically compile fragmented data using PRISMA guidelines and highlight consensus gaps for future studies .

Critical Analysis & Best Practices

- Source Evaluation : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over non-specialized websites. Cross-validate data using multiple databases (SciFinder, Reaxys) .

- Data Presentation : Place raw chromatograms/spectra in appendices; include processed data (e.g., kinetic plots) in the main text with clear captions .

- Contradiction Resolution : Reconcile conflicting results by standardizing protocols (e.g., ISO guidelines for peroxide quantification) and reporting detailed metadata (e.g., humidity, light exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.